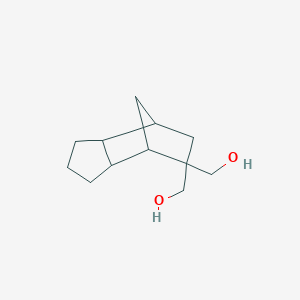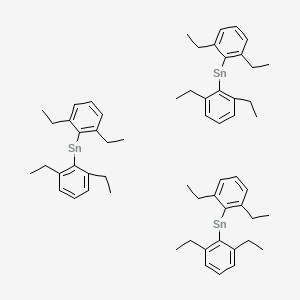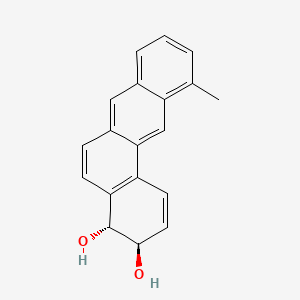![molecular formula C12H26N2 B14426332 N,N'-[Cyclohexane-1,1-diylbis(methylene)]bis(N-methylmethanamine) CAS No. 79953-29-0](/img/structure/B14426332.png)
N,N'-[Cyclohexane-1,1-diylbis(methylene)]bis(N-methylmethanamine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-[Cyclohexane-1,1-diylbis(methylene)]bis(N-methylmethanamine) is an organic compound characterized by a cyclohexane ring with two methylene bridges, each connected to an N-methylmethanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Cyclohexane-1,1-diylbis(methylene)]bis(N-methylmethanamine) typically involves the reaction of cyclohexane-1,1-diylbis(methylene) with N-methylmethanamine under controlled conditions. One common method involves the use of a nucleophilic substitution reaction where the cyclohexane derivative is treated with N-methylmethanamine in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-[Cyclohexane-1,1-diylbis(methylene)]bis(N-methylmethanamine) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
N,N’-[Cyclohexane-1,1-diylbis(methylene)]bis(N-methylmethanamine) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism by which N,N’-[Cyclohexane-1,1-diylbis(methylene)]bis(N-methylmethanamine) exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexane, 1,1’-(1,2-ethanediyl)bis-: Similar in structure but with an ethanediyl bridge instead of methylene.
Cyclohexane, 1,1’-ethylidenebis-: Contains an ethylidene bridge instead of methylene.
Cyclohexane, 1,1’-(1-methylethylidene)bis-: Features a methylethylidene bridge
Uniqueness
N,N’-[Cyclohexane-1,1-diylbis(methylene)]bis(N-methylmethanamine) is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
79953-29-0 |
|---|---|
Molekularformel |
C12H26N2 |
Molekulargewicht |
198.35 g/mol |
IUPAC-Name |
1-[1-[(dimethylamino)methyl]cyclohexyl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C12H26N2/c1-13(2)10-12(11-14(3)4)8-6-5-7-9-12/h5-11H2,1-4H3 |
InChI-Schlüssel |
WECNGPDOWXUTLO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1(CCCCC1)CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


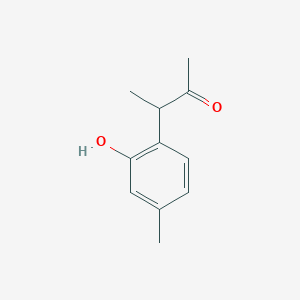
![1,1'-[Oxybis(methyleneselanyl)]bis(3-methylbenzene)](/img/structure/B14426258.png)
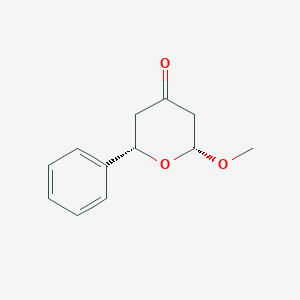

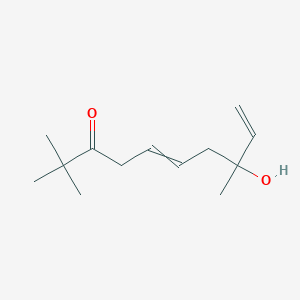
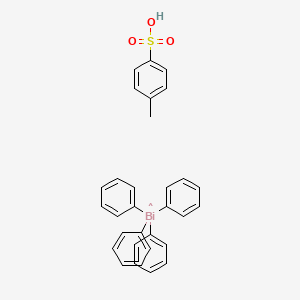

![3-[(2-Methoxyethoxy)methoxy]-2-methyl-1-phenylpropan-1-one](/img/structure/B14426315.png)

